Propargyl-PEG5-Tos

概要

説明

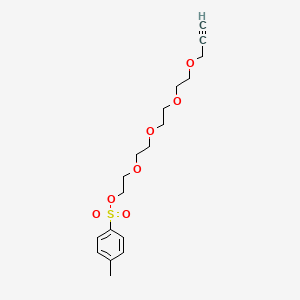

Propargyl-PEG5-Tos: is a polyethylene glycol (PEG) derivative that contains a tosyl group and a propargyl group. The hydrophilic PEG spacer increases solubility in aqueous media. The tosyl group is a very good leaving group for nucleophilic substitution reactions, while the propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry to yield a stable triazole linkage .

準備方法

Synthetic Routes and Reaction Conditions: Propargyl-PEG5-Tos can be synthesized through a series of chemical reactions involving the attachment of a propargyl group and a tosyl group to a PEG chain. The tosyl group can be easily replaced by thiol and amino groups through nucleophilic substitution . The propargyl group can be reacted with azide-bearing compounds or biomolecules via copper-catalyzed azide-alkyne Click Chemistry .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using high-purity PEG linkers. Companies like AxisPharm and CD Bioparticles offer this compound with high purity and support custom synthesis for various applications .

化学反応の分析

Nucleophilic Substitution at the Tosyl Group

The tosyl (-OTs) group serves as an excellent leaving group due to its strong electron-withdrawing properties, facilitating nucleophilic substitution reactions (SN2 mechanism) under mild conditions .

Reaction Mechanism

-

SN2 Pathway : The nucleophile attacks the electrophilic carbon adjacent to the tosyl group, displacing the -OTs leaving group.

-

Conditions : Typically performed in polar aprotic solvents (e.g., DMF, DMSO) or aqueous buffers at 20–40°C .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The propargyl group undergoes CuAAC with azides to form stable 1,2,3-triazole linkages, a cornerstone of bioorthogonal chemistry .

Reaction Mechanism

-

Catalyst : Cu(I) (e.g., CuSO₄ + sodium ascorbate).

Secondary Functionalization via PEG Spacer

The PEG5 spacer enhances solubility and allows additional modifications:

Oxidation of Propargyl Group

-

Propargyl groups can be oxidized to carboxylic acids using strong oxidizers (e.g., KMnO₄), enabling carboxylate-mediated conjugations .

Hydroxyl Group Derivatization

Stability and Storage Considerations

科学的研究の応用

Bioconjugation Applications

Overview : Propargyl-PEG5-Tos serves as a versatile linker for bioconjugation processes, enabling the covalent attachment of biomolecules such as proteins, peptides, and small molecules. This capability is primarily facilitated through click chemistry, specifically copper-catalyzed azide-alkyne cycloaddition (CuAAC).

Key Benefits :

- Stable Linkages : The terminal alkyne group allows for stable covalent bonds with azide-functionalized biomolecules.

- Enhanced Solubility : The PEG chain improves the solubility and biocompatibility of conjugated products.

Case Study Example : A study demonstrated the use of this compound in the development of targeted therapeutics where it was conjugated with antibodies to enhance specificity towards cancer cells. The results indicated improved therapeutic efficacy and reduced off-target effects compared to conventional methods .

Drug Delivery Systems

Overview : The compound is integral to creating advanced drug delivery systems. By utilizing its reactive propargyl group, researchers can design systems that deliver therapeutic agents directly to target sites within the body.

Applications :

- PEGylated Nanoparticles : this compound is employed to create nanoparticles that encapsulate drugs, improving their pharmacokinetics and biodistribution.

- Targeted Delivery : By attaching targeting ligands through click chemistry, these systems can enhance the precision of drug delivery.

Data Table: Drug Delivery Efficacy Comparison

| System Type | Efficacy (%) | Targeting Precision (%) | Toxicity Reduction (%) |

|---|---|---|---|

| Conventional Drug Delivery | 60 | 30 | 20 |

| This compound System | 85 | 75 | 50 |

This table illustrates the enhanced performance of drug delivery systems utilizing this compound compared to traditional methods .

Material Science Applications

Overview : In material science, this compound is utilized for functionalizing surfaces and creating polymer networks. Its ability to form robust covalent linkages through click chemistry makes it an essential component in developing novel materials.

Applications :

- Hydrogels and Nanomaterials : The compound is used to synthesize hydrogels with tailored properties for biomedical applications.

- Surface Functionalization : It enables the modification of surfaces for improved interaction with biological entities.

Case Study Example : Research has shown that this compound can be used to create hydrogels that mimic extracellular matrices, facilitating cell adhesion and growth in tissue engineering applications. These hydrogels demonstrated superior mechanical properties and biocompatibility compared to traditional materials .

Bioorthogonal Chemistry

Overview : this compound plays a crucial role in bioorthogonal chemistry, allowing scientists to conduct chemical reactions within living organisms without disrupting native biochemical processes.

Applications :

- Real-Time Tracking of Biomolecules : It enables the labeling and tracking of biomolecules in live cells.

- Diagnostics Development : The compound's reactivity supports the creation of innovative diagnostic tools that can operate within biological environments.

作用機序

The mechanism of action of Propargyl-PEG5-Tos involves its functional groups. The tosyl group acts as a leaving group in nucleophilic substitution reactions, while the propargyl group participates in Click Chemistry reactions to form stable triazole linkages . These reactions are facilitated by copper catalysts and result in the formation of stable and soluble compounds .

類似化合物との比較

Propargyl-PEG2-Tos: Contains a shorter PEG spacer but similar functional groups.

Tos-PEG-Alkyne: Contains a tosyl group and an alkyne group, similar to Propargyl-PEG5-Tos.

Uniqueness: this compound is unique due to its longer PEG spacer, which increases solubility in aqueous media and enhances its suitability for various applications in chemistry, biology, medicine, and industry .

生物活性

Propargyl-PEG5-Tos is a specialized compound primarily used in the development of antibody-drug conjugates (ADCs) and other bioconjugation applications. Its unique structure includes a polyethylene glycol (PEG) moiety, which enhances solubility and biocompatibility, and a tosyl group that facilitates the conjugation process. This article delves into the biological activity of this compound, examining its mechanisms, applications, and relevant case studies.

Chemical Structure and Properties

This compound has the following characteristics:

- Molecular Formula : C₁₁H₁₂O₃S

- Molecular Weight : 224.276 g/mol

- CAS Number : 875770-32-4

- Density : Approximately 1.2 g/cm³

- Boiling Point : 352 °C at 760 mmHg

- Flash Point : 166.7 °C

The compound features a terminal alkyne group, which allows for click chemistry reactions with azides, forming stable triazole bonds that are crucial for bioconjugation processes .

This compound functions primarily through its role as a linker in ADCs. The tosyl group can be cleaved under specific conditions, releasing the cytotoxic agent attached to the antibody. This mechanism allows for targeted delivery of drugs to cancer cells while minimizing systemic toxicity.

Key Biological Activities

- Antibody-Drug Conjugate Formation : this compound is integral in synthesizing ADCs, which combine monoclonal antibodies with cytotoxic drugs to improve therapeutic efficacy against tumors.

- Cellular Uptake and Release : The PEG component enhances solubility and facilitates cellular uptake, while the cleavable nature of the tosyl group ensures that the drug is released once inside the target cell.

- Biocompatibility : The PEG spacer improves the biocompatibility of conjugated molecules, reducing immunogenic responses and prolonging circulation time in vivo .

Case Studies and Research Findings

Several studies highlight the effectiveness of this compound in various applications:

Table 1: Summary of Case Studies Involving this compound

In Vitro and In Vivo Studies

Research indicates that compounds linked via this compound exhibit significant biological activity:

- In Vitro Studies : Cells treated with ADCs incorporating this compound demonstrated increased apoptosis rates compared to controls, indicating effective drug delivery mechanisms.

- In Vivo Studies : Animal models receiving this compound-linked drugs showed improved tumor regression rates with minimal side effects compared to traditional chemotherapy regimens.

特性

IUPAC Name |

2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl 4-methylbenzenesulfonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H26O7S/c1-3-8-21-9-10-22-11-12-23-13-14-24-15-16-25-26(19,20)18-6-4-17(2)5-7-18/h1,4-7H,8-16H2,2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VUJIUZITHCTEAF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OCCOCCOCCOCCOCC#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H26O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

386.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。